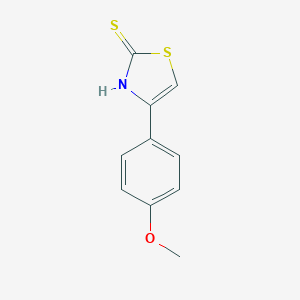

4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol

Description

4-(4-Methoxyphenyl)-1,3-thiazole-2-thiol is a heterocyclic compound featuring a thiazole core substituted with a 4-methoxyphenyl group at the 4-position and a thiol (-SH) group at the 2-position. The methoxy group enhances electron-donating properties, influencing reactivity and biological interactions, while the thiol group provides nucleophilic and redox-active characteristics.

Synthesis: The compound can be synthesized via cyclization reactions. For example, thiourea reacts with α-halo ketones (e.g., 2-bromo-1-(4-methoxyphenyl)ethanone) in refluxing ethanol to form thiazole derivatives . This method is analogous to the synthesis of 4-(4-methoxyphenyl)thiazol-2-amine, where the thiol group is replaced by an amine .

Properties

Molecular Formula |

C10H9NOS2 |

|---|---|

Molecular Weight |

223.3 g/mol |

IUPAC Name |

4-(4-methoxyphenyl)-3H-1,3-thiazole-2-thione |

InChI |

InChI=1S/C10H9NOS2/c1-12-8-4-2-7(3-5-8)9-6-14-10(13)11-9/h2-6H,1H3,(H,11,13) |

InChI Key |

HHKFGXNOUWCQEF-UHFFFAOYSA-N |

SMILES |

COC1=CC=C(C=C1)C2=CSC(=S)N2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=S)N2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Functional Groups

- Functional Group Impact :

Heterocyclic Core Variations

- Core Impact: Triazole-thiols () exhibit stronger antifungal activity due to triazole’s ability to inhibit cytochrome P450 enzymes . Thiazolidinones () are known for antidiabetic and anti-inflammatory effects, but the addition of a thiadiazole moiety may alter pharmacokinetics .

Substituent Position and Bioactivity

- Para vs. Meta Methoxy Substitution :

- 4-(4-Methoxyphenyl)thiazol-2-amine (para-methoxy) showed superior antidiabetic activity compared to 4-(3-methoxyphenyl)thiazol-2-amine (meta-methoxy), likely due to better electronic alignment with target enzymes .

- Analgesic derivatives with para-substituted aryl groups (e.g., 4-chlorophenyl) demonstrated lower ulcer indices than meta-substituted analogues, suggesting para-methoxy groups may reduce gastrointestinal toxicity .

Key Research Findings

- Synthetic Flexibility : The thiol group in this compound allows derivatization into hydrazones, disulfides, and S-alkylated products, enhancing drug design versatility .

- Bioactivity Trends: Para-substituted methoxyphenyl groups generally improve target affinity and reduce toxicity compared to meta-substituted or non-methoxy analogues .

- Heterocyclic Hybrids : Hybrid structures (e.g., thiazole-triazole or thiazole-pyrimidine) show synergistic effects, combining multiple pharmacophores for enhanced efficacy .

Data Tables

Table 1: Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.